(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 793663-51-1
Cat. No.: VC21082354
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 793663-51-1 |
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Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Standard InChI Key | WZXBASRNQXYUIP-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)[O-])[NH3+] |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)[O-])[NH3+] |
Introduction
Chemical Properties and Identification
Structural Characteristics
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid features a propanoic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl substituent at the β-position (C-3). The compound's stereochemistry is defined by the (R)-configuration at the stereogenic center . The trifluoromethyl group at the meta position of the phenyl ring contributes to the compound's unique physicochemical properties and biological activities .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid:
Property | Value |
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CAS Number | 793663-51-1 |
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
Physical State | Solid |
Purity | ≥96% (typical commercial grade) |
IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Spectroscopic Characterization
The compound can be characterized using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR reveals signals for the aromatic protons, the methine proton at the stereogenic center, the methylene protons, and the amino group.
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19F NMR shows a distinctive signal for the trifluoromethyl group, typically appearing as a singlet.
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13C NMR displays signals for the carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon (split due to C-F coupling).
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Mass Spectrometry:
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The molecular ion peak at m/z 233 corresponds to the molecular weight.
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Fragmentation patterns typically include loss of the carboxyl group and cleavage at the β-carbon.
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Infrared Spectroscopy:
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Characteristic bands for O-H stretching (carboxylic acid), N-H stretching (amino group), C=O stretching (carboxylic acid), and C-F stretching (trifluoromethyl group).
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Synthesis Methods
Chemical Synthesis Approaches
Several methods have been developed for the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, with a focus on achieving high stereoselectivity:
Asymmetric Addition to α,β-Unsaturated Acids
One approach involves the asymmetric addition of ammonia or ammonia equivalents to cinnamic acid derivatives bearing trifluoromethyl substituents . This method can provide access to the desired compound with controlled stereochemistry.
Stereoselective Reduction
Another synthetic route involves the stereoselective reduction of β-amino ketones or related intermediates, followed by oxidation of the resulting alcohol to the carboxylic acid.
Resolution of Racemic Mixtures
The resolution of racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid using chiral resolving agents or chromatographic methods can provide the pure (R)-enantiomer.
Enzymatic Synthesis
Enzymatic approaches offer advantages in terms of stereoselectivity and environmental sustainability:
Phenylalanine Amino Mutase (PAM)-Catalyzed Synthesis
As described in research findings, phenylalanine amino mutase (PAM) can catalyze the addition of ammonia to cinnamic acid derivatives . The study notes: "cinnamic acids with strongly electron withdrawing trifluoromethyl- and nitro- substituents give mostly their β-amino acids," suggesting that PAM could be employed in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
The enzymatic synthesis offers several advantages:
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High stereoselectivity
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Mild reaction conditions
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Environmentally friendly process
Biological Activity and Applications
Pharmacological Properties
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exhibits several pharmacological properties that make it valuable in drug discovery and development:
Receptor Interactions
The compound may interact with various receptors, potentially acting as an agonist or antagonist depending on the specific biological target. The trifluoromethyl group enhances binding affinity through increased lipophilicity and electronic effects.
Enzyme Inhibition
The structural features of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid may enable it to inhibit specific enzymes by mimicking transition states or binding to active sites. Research suggests that compounds with similar structures can significantly influence neurotransmitter uptake and receptor binding, with the trifluoromethyl group enhancing binding affinity to various receptors.
Building Block for Drug Synthesis
The compound serves as a valuable chiral building block in the synthesis of peptide-based drugs, enzyme inhibitors, and other therapeutic agents. Its incorporation into larger structures can confer enhanced metabolic stability and target specificity.
Development of Therapeutic Agents
The unique structural features of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid make it a promising candidate for the development of novel therapeutic agents, particularly those targeting neurological disorders, inflammatory conditions, or metabolic diseases.
Modified Amino Acids in Peptide Chemistry
Structure-Activity Relationships
Influence of the Trifluoromethyl Group
The trifluoromethyl group significantly influences the compound's properties and activities:
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Enhanced Lipophilicity: The CF3 group increases lipophilicity, potentially improving membrane permeability and bioavailability.
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Electronic Effects: The strong electron-withdrawing nature of the CF3 group affects the electronic distribution within the molecule, influencing its interactions with biological targets.
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Metabolic Stability: The CF3 group is resistant to metabolic degradation, potentially extending the compound's half-life in biological systems.
Importance of Stereochemistry
The (R)-configuration at the stereogenic center is crucial for specific biological activities and applications. The stereochemistry influences:
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Binding Affinity: The spatial arrangement of functional groups affects how the compound interacts with chiral biological targets.
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Pharmacological Activity: Different enantiomers may exhibit distinct biological activities or even opposite effects.
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Synthetic Utility: The specific stereochemistry makes the compound valuable in stereoselective synthesis.
Comparison with Structurally Related Compounds
Positional Isomers
The position of the trifluoromethyl group on the phenyl ring significantly affects the compound's properties and activities. Table 2 compares (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid with its positional isomers:
Compound | CAS Number | Key Differences |
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(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | 791582-16-6 | Trifluoromethyl at ortho position; increased steric hindrance |
(R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | 774178-39-1 | Trifluoromethyl at para position; different electronic distribution |
Stereoisomers
The stereochemistry at the chiral center significantly influences the compound's properties:
Compound | CAS Number | Key Differences |
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(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Not specified | Opposite stereochemistry; different spatial arrangement of functional groups |
3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (racemic) | 143438-91-9 | Mixture of (R) and (S) enantiomers |
Structural Variants
Various structural modifications of the basic framework lead to compounds with different properties:
Compound | CAS Number | Key Differences |
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(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid | Not specified | Two trifluoromethyl groups; increased lipophilicity and electronic effects |
3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | 683219-25-2 | Protected amino group; useful in peptide synthesis |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride | 499995-65-2 | Hydrochloride salt; increased solubility in polar solvents |
Current Research and Future Perspectives
Recent Research Findings
Current research on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and related compounds focuses on:
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Improved Synthetic Methods: Development of more efficient and stereoselective synthetic routes.
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Biological Activity Exploration: Investigation of specific biological targets and mechanisms of action.
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Applications in Drug Development: Incorporation into novel therapeutic agents with enhanced properties.
Research findings suggest that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in drug design.
Future Research Directions
Potential future research areas include:
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Structure Optimization: Modification of the basic structure to enhance specific properties or activities.
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Mechanistic Studies: Investigation of the detailed mechanisms of biological activity.
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Therapeutic Applications: Development of specific therapeutic agents based on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
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Improved Enzymatic Synthesis: Enhancement of enzymatic methods for more efficient and sustainable production.
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